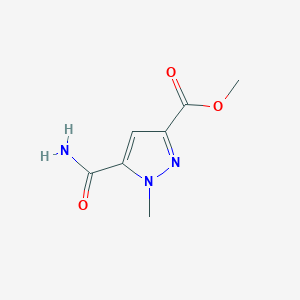![molecular formula C26H29BO4 B6166734 2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 887259-46-3](/img/no-structure.png)
2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DBTMB) is a highly versatile and useful chemical compound that has a wide range of applications in scientific research and laboratory experiments. DBTMB has been used in a variety of applications, including synthesis, drug discovery, and drug delivery. DBTMB has a unique structure which makes it an ideal candidate for many different types of research and experiments.
作用机制
2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly reactive compound that can be used to catalyze a variety of chemical reactions. It can act as a Lewis acid or a Brønsted acid, depending on the reaction conditions. It can also act as a reducing agent, and can be used to reduce a variety of organic compounds.
Biochemical and Physiological Effects
2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, anti-microbial, and anti-cancer properties. It has also been shown to have a protective effect against oxidative stress and to reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
The major advantages of using 2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for laboratory experiments are its high reactivity and versatility. It can be used for a wide range of reactions and can be used as a catalyst for a variety of organic syntheses. Additionally, it is highly stable and can be stored for long periods of time without degrading. The major limitation of using 2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is that it is a highly reactive compound and should be handled with care.
未来方向
The potential applications of 2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are vast, and there are many potential future directions for research. One potential future direction is the development of new methods for synthesizing 2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Additionally, further research could be conducted to explore its potential applications in drug discovery and drug delivery. Other potential future directions could include the exploration of its potential therapeutic applications, such as its anti-inflammatory and anti-cancer properties, as well as its potential applications in the development of biodegradable plastics. Finally, further research could be conducted to explore its potential applications in the synthesis of polymers and other materials.
合成方法
2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized via a variety of methods. One of the most common methods is the reaction of 2-chlorobenzyl alcohol with 2,4,5-trimethyl-1,3,2-dioxaborolane in the presence of a base such as sodium hydroxide. The reaction produces a highly pure and stable compound that can be used for a wide range of applications.
科学研究应用
2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis and as a reagent in drug discovery and drug delivery. It has also been used in the synthesis of a variety of compounds, including polymers, pharmaceuticals, and biodegradable plastics.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 3,4-dihydroxybenzaldehyde with 3,4-bis(benzyloxy)benzyl bromide in the presence of a base to form a diarylmethane intermediate. This intermediate is then reacted with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to form the final product.", "Starting Materials": [ "3,4-dihydroxybenzaldehyde", "3,4-bis(benzyloxy)benzyl bromide", "tetramethyl-1,3,2-dioxaborolane", "base", "palladium catalyst" ], "Reaction": [ "Step 1: 3,4-dihydroxybenzaldehyde is reacted with 3,4-bis(benzyloxy)benzyl bromide in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide, to form a diarylmethane intermediate.", "Step 2: The diarylmethane intermediate is then reacted with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst, such as palladium acetate, and a base, such as triethylamine, in an organic solvent, such as toluene, to form the final product, 2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] } | |
CAS 编号 |
887259-46-3 |
产品名称 |
2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
分子式 |
C26H29BO4 |
分子量 |
416.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



